Cas no 870849-81-3 (1-(4-bromothiophen-2-yl)ethan-1-amine)

1-(4-Bromothiophen-2-yl)ethan-1-amine is a brominated thiophene derivative featuring an amine functional group at the α-position relative to the thiophene ring. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the bromine atom at the 4-position of the thiophene ring enhances its reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling efficient derivatization. The primary amine group offers further modification potential through acylation, reductive amination, or other amine-specific transformations. Its structural motif is valuable in medicinal chemistry for designing bioactive molecules, including kinase inhibitors or CNS-targeting compounds. The compound's stability and well-defined reactivity profile make it a reliable intermediate for heterocyclic chemistry applications.
1-(4-bromothiophen-2-yl)ethan-1-amine structure
870849-81-3 structure
Product name:1-(4-bromothiophen-2-yl)ethan-1-amine
CAS No:870849-81-3
MF:C6H8BrNS
MW:206.103419303894
CID:6545811
PubChem ID:64307978

1-(4-bromothiophen-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromothiophen-2-yl)ethan-1-amine
    • 2-Thiophenemethanamine, 4-bromo-α-methyl-
    • 1-(4-Bromothiophen-2-yl)ethanamine
    • Inchi: 1S/C6H8BrNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3
    • InChI Key: AXVSYXUKBUXMHZ-UHFFFAOYSA-N
    • SMILES: C1(C(C)N)SC=C(Br)C=1

Computed Properties

  • Exact Mass: 204.95608g/mol
  • Monoisotopic Mass: 204.95608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.557±0.06 g/cm3(Predicted)
  • Boiling Point: 258.1±25.0 °C(Predicted)
  • pka: 8.82±0.29(Predicted)

1-(4-bromothiophen-2-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1898068-0.05g
1-(4-bromothiophen-2-yl)ethan-1-amine
870849-81-3
0.05g
$323.0 2023-09-18
Enamine
EN300-1898068-1.0g
1-(4-bromothiophen-2-yl)ethan-1-amine
870849-81-3
1g
$385.0 2023-06-03
Enamine
EN300-1898068-2.5g
1-(4-bromothiophen-2-yl)ethan-1-amine
870849-81-3
2.5g
$733.0 2023-09-18
Enamine
EN300-1898068-5.0g
1-(4-bromothiophen-2-yl)ethan-1-amine
870849-81-3
5g
$1312.0 2023-06-03
Enamine
EN300-1898068-5g
1-(4-bromothiophen-2-yl)ethan-1-amine
870849-81-3
5g
$1312.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1691497-1g
1-(4-Bromothiophen-2-yl)ethan-1-amine
870849-81-3 98%
1g
¥5821.00 2024-04-27
Enamine
EN300-1898068-0.5g
1-(4-bromothiophen-2-yl)ethan-1-amine
870849-81-3
0.5g
$370.0 2023-09-18
Enamine
EN300-1898068-10.0g
1-(4-bromothiophen-2-yl)ethan-1-amine
870849-81-3
10g
$2472.0 2023-06-03
Enamine
EN300-1898068-1g
1-(4-bromothiophen-2-yl)ethan-1-amine
870849-81-3
1g
$385.0 2023-09-18
Enamine
EN300-1898068-10g
1-(4-bromothiophen-2-yl)ethan-1-amine
870849-81-3
10g
$2472.0 2023-09-18

Additional information on 1-(4-bromothiophen-2-yl)ethan-1-amine

Introduction to 1-(4-bromothiophen-2-yl)ethan-1-amine (CAS No. 870849-81-3) and Its Emerging Applications in Chemical Biology

The compound 1-(4-bromothiophen-2-yl)ethan-1-amine (CAS No. 870849-81-3) represents a significant advancement in the realm of organic synthesis and pharmaceutical development. As a heterocyclic amine derivative featuring a brominated thiophene moiety, this molecule has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of both aromatic and aliphatic functional groups makes it an intriguing candidate for further exploration in medicinal chemistry and drug discovery.

In recent years, the pharmaceutical industry has witnessed a surge in the utilization of thiophene-based scaffolds due to their inherent biological properties. Thiophenes, particularly those substituted with bromine atoms, exhibit remarkable binding affinity to various biological targets, including enzymes and receptors. The compound 1-(4-bromothiophen-2-yl)ethan-1-amine is no exception, as its structural features suggest potential applications in the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its ability to serve as a precursor for the synthesis of more complex molecules. The bromine atom at the 4-position of the thiophene ring provides a reactive site for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in the construction of biaryl structures, which are prevalent in many pharmacologically active compounds. The aliphatic amine group at the other end of the molecule offers additional opportunities for derivatization, enabling the creation of diverse analogues with tailored biological properties.

Recent studies have highlighted the importance of thiophene derivatives in addressing various therapeutic challenges. For instance, compounds containing thiophene rings have shown promise in the treatment of neurological disorders, inflammation, and infectious diseases. The specific substitution pattern of 1-(4-bromothiophen-2-yl)ethan-1-amine positions it as a valuable building block for designing molecules that interact with biological targets involved in these conditions. Researchers have been particularly interested in its potential as an intermediate in the synthesis of kinase inhibitors, which play a crucial role in cancer therapy.

The bromine substituent on the thiophene ring also enhances the compound's utility in medicinal chemistry by facilitating metal-catalyzed reactions. This property is especially valuable in fragment-based drug design, where small molecular fragments are screened for their binding affinity to target proteins. The ability to modify these fragments through efficient synthetic methodologies is essential for optimizing lead compounds into viable drugs. 1-(4-bromothiophen-2-yl)ethan-1-amine fits well into this paradigm, offering chemists a flexible platform for exploring new chemical space.

In addition to its synthetic versatility, this compound has shown interesting physicochemical properties that make it suitable for drug development. Its molecular structure contributes to favorable solubility and metabolic stability, which are critical factors for oral bioavailability. Furthermore, computational studies have suggested that derivatives of 1-(4-bromothiophen-2-yl)ethan-1-amine may exhibit favorable interactions with biological targets due to their optimized hydrogen bonding and hydrophobic characteristics.

The growing interest in thiophene-based compounds has also been driven by their role in materials science and nanotechnology. Beyond pharmaceutical applications, these molecules have been explored for their electronic properties, making them suitable candidates for organic semiconductors and optoelectronic devices. The brominated thiophenes, in particular, have been investigated for their ability to enhance charge transport properties in organic field-effect transistors (OFETs). This dual functionality—pharmaceutical relevance and material science potential—underscores the broad utility of 1-(4-bromothiophen-2-yl)ethan-1-amine.

From a synthetic chemistry perspective, the preparation of 1-(4-bromothiophen-2-yl)ethan-1-amine exemplifies modern strategies employed to access complex heterocyclic systems. Traditional methods often involve multi-step sequences with limited regioselectivity. However, advances in catalytic systems and transition-metal chemistry have enabled more efficient routes to these compounds. For instance, palladium-catalyzed cross-coupling reactions now allow for rapid construction of biaryl structures from simpler precursors like aryl halides or boronic acids. Such methodologies have significantly reduced synthetic hurdles and opened new avenues for molecular diversification.

The compound's relevance is further underscored by its presence in several ongoing research projects aimed at discovering novel therapeutics. Academic laboratories and pharmaceutical companies alike are leveraging its structural features to develop inhibitors targeting disease-causing enzymes and receptors. Preliminary data suggest that certain derivatives may modulate pathways associated with metabolic disorders and neurodegenerative diseases. While further research is needed to fully elucidate their mechanisms of action, these early findings are promising indicators of future clinical applications.

As computational biology plays an increasingly central role in drug discovery, virtual screening techniques have become indispensable tools for identifying promising candidates like 1-(4-bromothiophen-2-ylenthanamidine) (CAS No. 87084981). High-throughput virtual screening allows researchers to evaluate large libraries of compounds against biological targets before undertaking costly wet-lab experiments. The structural characteristics of this molecule make it an attractive candidate for such screenings due to its predicted binding interactions with various protein families.

The future prospects for 1-(4-bromothiophenylmethylamine) (CAS No. 87084981) are bright, with ongoing efforts focused on optimizing its synthetic routes and exploring new derivatives with enhanced pharmacological profiles. Collaborative initiatives between synthetic chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits. As our understanding of biological systems continues to evolve, compounds like this will remain at forefronts efforts aimed at addressing unmet medical needs through innovative chemical approaches.

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